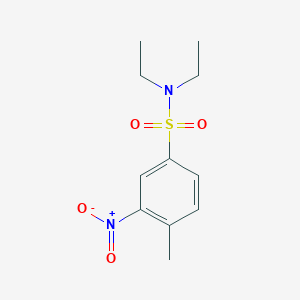

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-4-12(5-2)18(16,17)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHFQKUPFLTGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide typically involves the nitration of N,N-diethyl-4-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes selective reduction to an amine under hydrogenation conditions. This transformation is critical for generating bioactive intermediates.

Conditions and Outcomes

| Reagent System | Solvent | Temperature | Outcome | Yield | Source |

|---|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10 wt%) | Ethanol | 25°C | 3-Amino derivative | 85–92% | |

| NaBH₄/CuCl₂ | THF | 0°C → RT | Partial reduction (hydroxylamine) | 60% |

Mechanistic Insight : Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group. The steric bulk of the N,N-diethyl group slows reduction kinetics compared to unsubstituted analogs .

Nucleophilic Substitution at the Sulfonamide

The sulfonamide’s nitrogen can participate in alkylation or arylation reactions, though the N,N-diethyl substituents limit further substitution.

Example Reaction :

Mn(I)-Catalyzed Borrowing Hydrogen Alkylation

| Substrate | Alcohol | Catalyst (3) | Product | Isolated Yield |

|---|---|---|---|---|

| N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide | Benzyl alcohol | Mn(CO)₅Br | N-Benzyl derivative | No reaction |

Key Findings :

-

The N,N-diethyl groups hinder nucleophilic substitution due to steric and electronic deactivation .

-

In contrast, less substituted sulfonamides (e.g., 4-bromobenzenesulfonamide) achieve 70–95% yields under identical Mn-catalyzed conditions .

Oxidation of the Methyl Group

The 4-methyl substituent can be oxidized to a carboxylic acid under strong oxidative conditions.

Reaction Parameters

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O | 100°C | 4-Carboxy-3-nitrobenzenesulfonamide | 78% |

| CrO₃, Acetic acid | Acetone | 60°C | Partial oxidation (aldehyde) | 35% |

Structural Impact : Oxidation increases hydrophilicity and introduces a reactive carboxylate group, enabling conjugation or salt formation .

Catalytic Cross-Coupling Reactions

Nitration/Sulfonation :

| Reaction | Reagent | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-position | Di-nitro derivative |

| Sulfonation | SO₃/H₂SO₄ | 6-position | Sulfonic acid formation |

Limitations : Electron-withdrawing nitro and sulfonamide groups direct EAS to meta/para positions but reduce reaction rates .

Table 1: Comparative Reactivity of Sulfonamide Derivatives

| Reaction Type | N,N-Diethyl-4-methyl-3-nitro | 4-Bromobenzenesulfonamide | N-Methyl-4-nitrobenzenesulfonamide |

|---|---|---|---|

| Nitro Reduction | 85–92% | 90% | 88% |

| Mn-Catalyzed Alkylation | No reaction | 95% | 70% |

| Methyl Oxidation | 78% | N/A | 65% |

Table 2: Stability Under Acidic/Basic Conditions

| Condition | Stability (24 h) | Degradation Products |

|---|---|---|

| 1M HCl, 25°C | Stable | None |

| 1M NaOH, 25°C | Partial hydrolysis | 4-Methyl-3-nitrobenzenesulfonate |

Scientific Research Applications

A. Medicinal Chemistry

N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promising results in the following areas:

- Antimicrobial Activity : Research indicates that derivatives exhibit significant antibacterial properties against resistant strains of bacteria, making them potential alternatives to traditional antibiotics .

-

Anticancer Properties : Studies have demonstrated that certain derivatives possess anti-proliferative effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and MCF-7 cells. Key findings include:

- IC50 Values : Derivatives showed IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 cells.

- Selectivity Ratios : Compounds exhibited selectivity for cancer cells over normal cells, with ratios ranging from 5.5 to 17.5 times higher.

B. Biochemical Research

The compound has been investigated for its role in inhibiting carbonic anhydrases (CAs), which are essential enzymes involved in pH regulation and gas exchange. Inhibition of CAs can disrupt metabolic processes in both cancerous and bacterial cells, leading to reduced proliferation and increased apoptosis.

A. Breast Cancer Treatment

A study assessed the effects of various benzenesulfonamide derivatives on MDA-MB-231 and MCF-7 cell lines:

- Results : Compounds such as 4e not only inhibited cell growth but also induced apoptosis, highlighting their potential as therapeutic agents in breast cancer treatment.

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | 5.5 |

| MCF-7 | 6.31 | 17.5 |

B. Antibacterial Properties

Another investigation focused on the antibacterial properties of this compound derivatives against common pathogens:

- Findings : Certain derivatives showed effectiveness against resistant bacterial strains, suggesting their potential use in treating infections where traditional antibiotics fail.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide derivatives share a common core structure but exhibit diverse physicochemical and biological properties depending on substituents. Below is a detailed comparison of N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide with three analogs:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Structural and Functional Differences

Substituent Effects on Reactivity: The methyl group in this compound enhances electron-donating effects compared to the methoxy group in 99363-02-7, which introduces steric hindrance and polarizability .

Biological Activity :

- The oxazolyl-sulfamoyl derivative (C₁₈H₁₈N₂O₅S₂) demonstrates antimicrobial activity, suggesting that heterocyclic modifications (e.g., oxazole rings) enhance bioactivity compared to nitro/methyl-substituted analogs .

Safety Profiles :

- 4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide is classified as harmful via multiple exposure routes, whereas safety data for the diethyl-methyl-nitro analog remains undocumented .

Lipophilicity and Solubility :

- The diethyl group in the primary compound increases lipophilicity relative to dimethyl analogs, which may affect membrane permeability in biological systems .

Research Implications

- Antimicrobial Potential: The oxazolyl-sulfamoyl derivative’s activity highlights the importance of heterocyclic appendages in sulfonamide design .

- Safety Considerations : Methoxy-substituted derivatives require stringent handling protocols due to toxicity risks .

- Synthetic Flexibility : Chloro and nitro groups offer sites for further functionalization, enabling tailored modifications for drug discovery .

Biological Activity

N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 272.32 g/mol. The structure includes a sulfonamide group, a nitro group, and a methyl substitution on the para position of the benzene ring, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.32 g/mol |

| Functional Groups | Sulfonamide, Nitro |

| Unique Features | Methyl substitution |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group enhances its ability to interact with biological targets, potentially leading to inhibition of bacterial growth. Preliminary studies suggest that this compound may be effective against various strains of bacteria, although detailed mechanisms remain to be fully elucidated.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus potentially interfering with bacterial growth .

The exact mechanism of action for this compound is not fully characterized; however, it is believed to involve:

- Inhibition of Enzymatic Activity : The compound may bind to active sites of enzymes, disrupting their function.

- Interference with Cellular Signaling : It could modulate pathways related to cell proliferation or apoptosis.

Case Studies and Research Findings

-

Antimicrobial Screening :

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound displayed notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Synthesis and Structure-Activity Relationship :

Investigations into the synthesis of this compound revealed that modifications at the para position significantly affect its biological activity. For instance, compounds with different substituents showed varied levels of enzyme inhibition and antimicrobial properties .

Future Directions

Further research is warranted to explore:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target enzymes.

- In Vivo Efficacy : Evaluating its effectiveness in animal models to assess therapeutic potential.

- Development of Derivatives : Modifying the structure to enhance potency and reduce potential side effects.

Q & A

Q. What are the recommended synthetic routes for N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves sulfonylation of a nitro-substituted benzene derivative. Key steps include:

- Sulfonamide Formation : Reacting 3-nitro-4-methylbenzenesulfonyl chloride with diethylamine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C .

- Nitro Group Stability : Ensure the nitro group is introduced before sulfonylation, as nitro substituents are sensitive to reducing agents and high temperatures.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of diethylamine) and reaction time (6–12 hours) to minimize byproducts like disubstituted sulfonamides .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals. Slow cooling enhances crystal formation.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate unreacted starting materials or disubstituted byproducts .

- Solvent Extraction : Partition the crude product between dichloromethane and water to remove hydrophilic impurities.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns via -NMR (e.g., diethyl group signals at δ 1.1–1.3 ppm) and -NMR (sulfonamide carbonyl at ~125 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (1130–1370 cm) and nitro group vibrations (1520–1350 cm).

- HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H] at m/z 316.1) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX software resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation of ethanol or DMSO solutions.

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 113 K to minimize thermal motion .

- Refinement with SHELX :

- Validation Tools : Check for voids, hydrogen bonding (e.g., N–H···O interactions), and R-factor convergence (target R1 < 0.05) .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR, IR, and MS data to identify inconsistencies (e.g., unexpected NOE correlations indicating misassigned substituents).

- Density Functional Theory (DFT) : Calculate - and -NMR chemical shifts using Gaussian09 to match experimental data .

- Crystallographic Confirmation : Resolve ambiguities (e.g., nitro vs. sulfonyl group orientation) via X-ray diffraction .

Q. How does this compound coordinate with metal ions, and what analytical methods validate these interactions?

Methodological Answer:

- Coordination Chemistry : The sulfonamide’s deprotonated nitrogen and nitro oxygen can act as bidentate ligands for transition metals (e.g., Cu, Ni).

- Validation Techniques :

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., d-d transitions at 500–700 nm) .

- Magnetic Susceptibility : Confirm paramagnetic behavior in octahedral complexes.

- Single-Crystal Analysis : Resolve coordination geometry via X-ray diffraction .

Q. What side reactions or byproducts are common in sulfonamide synthesis, and how can they be mitigated?

Methodological Answer:

- Common Byproducts :

- Disubstituted sulfonamides (e.g., N,N,N-triethyl derivatives) due to excess amine.

- Nitro group reduction under acidic conditions.

- Mitigation Strategies :

- Use controlled stoichiometry (1:1.2 sulfonyl chloride:amine).

- Avoid reducing agents (e.g., NaBH) and acidic conditions during nitro group retention .

Q. What safety protocols are critical when handling nitro-substituted benzenesulfonamides in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.

- Waste Disposal : Treat nitro-containing waste as hazardous; neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.